Potent Inhibition of N-Type Calcium Channels (Cav2.2) Compared to Parent Drug Flurazepam
Didesethylflurazepam dihydrochloride demonstrates potent inhibition of the Cav2.2 N-type voltage-gated calcium channel, a property that distinguishes it from the parent compound flurazepam, which has a much weaker or negligible effect on this target [1]. This off-target activity is critical for researchers studying benzodiazepine polypharmacology or requiring a specific Cav2.2 inhibitor tool compound.
| Evidence Dimension | Inhibition of Cav2.2 N-type calcium channel |
|---|---|
| Target Compound Data | IC50 = 2.4 µM (2400 nM) |
| Comparator Or Baseline | Flurazepam (parent drug) exhibits significantly lower potency or no reported inhibition of Cav2.2 under comparable assay conditions [1]. |
| Quantified Difference | Didesethylflurazepam is a potent Cav2.2 inhibitor, whereas flurazepam is not considered a significant inhibitor of this channel. |
| Conditions | Inhibition of rat brain Cav2.2 N-type channel expressed in HEK cells, measured by FLIPR assay after 20 minutes [1]. |
Why This Matters
For neuroscientists investigating the role of N-type calcium channels in synaptic transmission or pain pathways, didesethylflurazepam offers a unique, potent pharmacological tool that cannot be substituted with flurazepam.
- [1] BindingDB. BDBM50434738 (CHEMBL2385358) Activity Data. University of California San Diego. Accessed 2026. View Source
